molecular formula C12H16BN3O2 B15198225 [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester

[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester

Cat. No.: B15198225
M. Wt: 245.09 g/mol
InChI Key: FNSXWGLWYTWHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester is a heterocyclic boronic ester featuring a fused triazole-pyridine core. Its boronic acid pinacol ester moiety makes it a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. The compound’s unique structure combines electron-deficient triazole and pyridine systems, enhancing its reactivity in coupling reactions while maintaining stability under standard storage conditions .

Properties

Molecular Formula

C12H16BN3O2

Molecular Weight

245.09 g/mol

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-6-5-7-16-10(9)14-8-15-16/h5-8H,1-4H3

InChI Key

FNSXWGLWYTWHMF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CN3C2=NC=N3

Origin of Product

United States

Preparation Methods

The synthesis of [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester typically involves the formation of the triazolo[1,5-a]pyridine core followed by the introduction of the boronic acid pinacol ester group. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.

Mechanism of Action

The mechanism by which [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved in its biological applications would depend on the specific bioactive molecules synthesized using this compound.

Comparison with Similar Compounds

Substituent Position and Reactivity

The position of the boronic ester group on the triazolopyridine scaffold significantly influences reactivity and applications:

Compound Name Substituent Position Molecular Weight Key Reactivity/Applications Reference
[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid PE 8-position 245.09 g/mol High reactivity in coupling; used in kinase inhibitor synthesis .
[1,2,4]Triazolo[1,5-a]pyridine-6-boronic Acid PE 6-position 245.09 g/mol Moderate reactivity; used in agrochemical intermediates (similarity score: 0.81) .
[1,2,4]Triazolo[1,5-a]pyridine-5-boronic Acid PE 5-position 245.09 g/mol Lower stability due to steric hindrance; limited applications (CAS: 2009345-74-6) .
6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-boronic acid 2-position (methyl) 219.02 g/mol Enhanced lipophilicity; potential for CNS-targeting drug candidates .

Key Insight : The 8-position boronic ester exhibits superior reactivity in cross-coupling due to reduced steric hindrance compared to 5- or 6-position analogs. Methyl substitution (e.g., 6-methyl derivative) increases lipophilicity, broadening bioavailability in drug design .

Heterocycle Core Variations

Comparisons with boronic esters containing related heterocycles highlight structural and functional differences:

Compound Name Core Structure Applications Key Advantage/Disadvantage Reference
Pyrazolo[1,5-a]pyrimidine-3-boronic Acid PE Pyrazolo-pyrimidine Anticancer agents (e.g., kinase inhibitors) Higher electron deficiency; faster coupling kinetics
Imidazo[1,2-b]pyridazine-6-boronic Acid PE Imidazo-pyridazine Antibacterial compounds Broader π-conjugation; improved solubility
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl) PE Dioxane-fused pyridine Agrochemical precursors (herbicides) Enhanced oxidative stability; agrochemical compatibility

Key Insight : The triazolopyridine core provides a balance of electron deficiency and steric accessibility, making it versatile for drug discovery. Pyrazolo-pyrimidine analogs react faster but may lack selectivity, while dioxane-fused derivatives prioritize stability for agrochemical use .

Biological Activity

[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester is a boronic ester derivative that has garnered attention for its potential applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique heterocyclic structure and the presence of a boronic acid pinacol ester moiety, which plays a crucial role in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction.

The molecular formula of this compound is C12H16BN3O2C_{12}H_{16}BN_{3}O_{2}, with a molecular weight of 245.09 g/mol. The compound's structure allows it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis.

PropertyValue
Molecular FormulaC₁₂H₁₆BN₃O₂
Molecular Weight245.09 g/mol
CAS Number2412857-73-7

The biological activity of this compound primarily stems from its ability to act as a proteasome inhibitor. This mechanism is essential for cancer therapy as it disrupts the degradation of proteins involved in cell cycle regulation and apoptosis. The compound's oxophilicity enhances its binding affinity to proteasomes, facilitating its therapeutic effects.

Anticancer Properties

Research indicates that boronic acid derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to lower levels of inflammatory biomarkers such as tumor necrosis factor-alpha (TNF-α) and highly sensitive C-reactive protein (hs-CRP), which are associated with various cancer types. The ability to inhibit proteasomal activity leads to increased apoptosis in cancer cells and reduced tumor growth in vivo.

Case Studies

  • Study on Multiple Myeloma : In vitro assays demonstrated that this compound exhibited low nanomolar activity against multiple myeloma cell lines. In vivo studies on mice further confirmed its anti-tumor efficacy.
  • Triple-Negative Breast Cancer (TNBC) : A recent study highlighted the compound's effectiveness in TNBC models. The results showed significant tumor reduction and improved pharmacokinetics compared to existing treatments like bortezomib.

Comparative Analysis

When compared to similar compounds such as 4-pyridineboronic acid pinacol ester and 4-nitrophenylboronic acid pinacol ester, this compound demonstrates unique reactivity profiles due to its triazolo core. This structural distinction contributes to enhanced biological activity and specificity in targeting cancer pathways.

CompoundAnticancer ActivityMechanism of Action
This compoundHighProteasome inhibition
4-Pyridineboronic Acid Pinacol EsterModerateProteasome inhibition
4-Nitrophenylboronic Acid Pinacol EsterLowGeneral cytotoxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.